Cyclazosin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

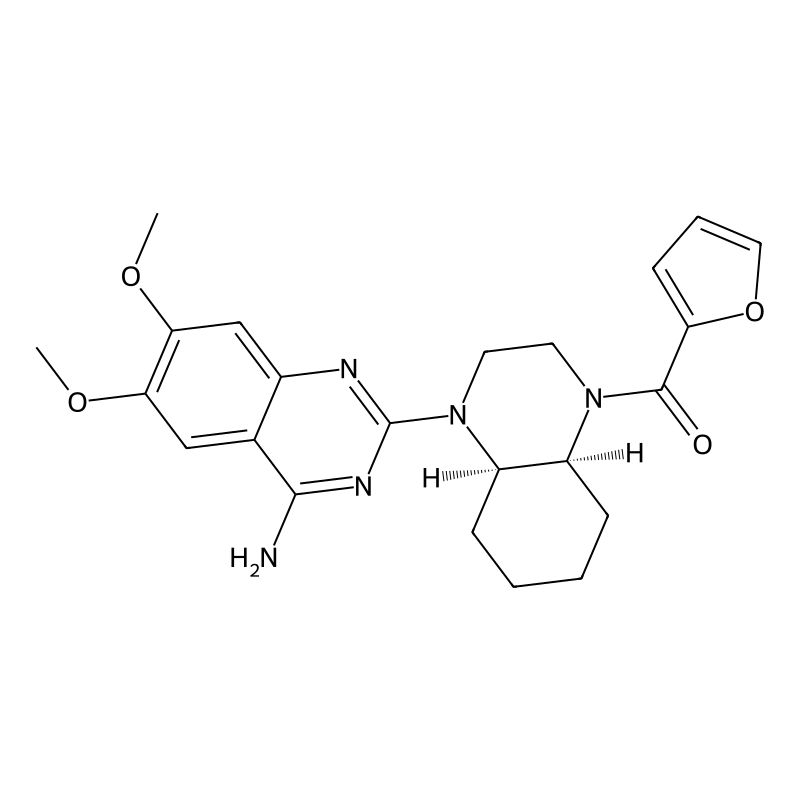

Cyclazosin is a quinazoline derivative recognized primarily for its role as a selective alpha-1B adrenoceptor antagonist. Its chemical formula is , and it is classified as a monocarboxylic acid amide formed through the condensation of furoic acid and a secondary amine derived from 6,7-dimethoxy-2-aminobenzonitrile. The compound exhibits significant selectivity for the alpha-1B adrenoceptor subtype, which plays a crucial role in the regulation of vascular tone and blood pressure .

- Oxidation: Cyclazosin can be oxidized to yield corresponding oxidized derivatives using agents like potassium permanganate or hydrogen peroxide.

- Reduction: Reduction reactions can modify functional groups within the molecule, typically employing lithium aluminum hydride or sodium borohydride.

- Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with others, leading to new derivatives.

Common Reagents and ConditionsReaction Type Common Reagents Oxidation Potassium permanganate, Hydrogen peroxide Reduction Lithium aluminum hydride, Sodium borohydride Substitution Various nucleophiles and electrophiles

| Reaction Type | Common Reagents |

|---|---|

| Oxidation | Potassium permanganate, Hydrogen peroxide |

| Reduction | Lithium aluminum hydride, Sodium borohydride |

| Substitution | Various nucleophiles and electrophiles |

The major products from these reactions include oxidized derivatives, reduced forms, and substituted analogs with modified functional groups.

Cyclazosin acts primarily by selectively binding to and blocking alpha-1B adrenoceptors located on vascular smooth muscle cells. This action inhibits adrenergic signaling pathways, resulting in vasodilation and a subsequent reduction in blood pressure. Functional assays have demonstrated that cyclazosin exhibits 13- and 38-fold selectivity for the alpha-1B adrenoceptor over other subtypes .

The synthesis of cyclazosin involves several key steps:

- Formation of the Quinazoline Core: The initial step involves reacting 6,7-dimethoxy-2-aminobenzonitrile with appropriate reagents to form the quinazoline ring.

- Introduction of the Furoic Acid Moiety: The carboxy group of furoic acid is condensed with the secondary amino group of the quinazoline core to create the monocarboxylic acid amide structure.

- Final Cyclization: The last step involves cyclization to form the octahydroquinoxaline ring system, completing the synthesis of cyclazosin .

Cyclazosin is primarily utilized in pharmacological research due to its selective antagonistic properties against alpha-1B adrenoceptors. Its applications include:

- Hypertension Treatment: By promoting vasodilation, cyclazosin may be beneficial in managing high blood pressure.

- Research Tool: It serves as a valuable tool in studying adrenergic signaling pathways and receptor interactions in various biological systems.

Several compounds share structural or functional similarities with cyclazosin. Here are some notable examples:

| Compound Name | Structure Type | Primary Activity | Selectivity Level |

|---|---|---|---|

| Prazosin | Quinazoline derivative | Alpha-1 adrenergic antagonist | Moderate |

| Doxazosin | Quinazoline derivative | Alpha-1 adrenergic antagonist | Moderate |

| Terazosin | Quinazoline derivative | Alpha-1 adrenergic antagonist | Moderate |

| Alfuzosin | Quinazoline derivative | Alpha-1 adrenergic antagonist | High for prostate tissues |

Uniqueness of Cyclazosin

Cyclazosin stands out due to its significant selectivity for the alpha-1B subtype compared to other similar compounds like prazosin and doxazosin, which exhibit broader activity across multiple alpha receptor subtypes. This selectivity may lead to fewer side effects associated with non-specific receptor antagonism, making cyclazosin a candidate for further exploration in targeted therapies for hypertension and related conditions .